molecular formula C32H37N3O6 B2983458 5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid CAS No. 2137568-41-1

5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2983458
CAS No.: 2137568-41-1
M. Wt: 559.663
InChI Key: UKJWABREGVMJNP-UHFFFAOYSA-N
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Description

This compound (CAS 2137804-08-9) is a specialized amino acid derivative featuring a pyrrole-2-carboxylic acid core modified with dual protective groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) moiety. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the Boc group provides permanent protection for the cyclohexylamine substituent . Its molecular formula is C₃₁H₃₅N₃O₆, with a molecular weight of 545.63 g/mol, distinguishing it from simpler Fmoc/Boc-protected analogs . The structure includes a 4-((tert-butoxycarbonyl)amino)cyclohexyl group linked via a methylene bridge to the pyrrole ring, enabling applications in peptide engineering and drug discovery where steric and electronic tuning is critical.

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N3O6/c1-32(2,3)41-30(38)34-20-12-15-22(16-13-20)35(18-21-14-17-28(33-21)29(36)37)31(39)40-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,14,17,20,22,27,33H,12-13,15-16,18-19H2,1-3H3,(H,34,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWABREGVMJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(CC2=CC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-tert-butyl n-[(9h-fluoren-9-ylmethoxy)carbonyl]-l-aspartate, are often used in peptide synthesis. Therefore, it can be inferred that this compound may also interact with specific proteins or enzymes in the body.

Biochemical Pathways

The compound likely plays a role in the biochemical pathway of peptide synthesis. In this process, the compound would be used to protect the amino group of an amino acid during synthesis, preventing unwanted side reactions. Once the desired peptide bond is formed, the protective group can be removed, allowing the next amino acid to be added.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence. By protecting certain functional groups during synthesis, this compound allows for the selective formation of peptide bonds, leading to the creation of specific peptide sequences.

Action Environment

The action of this compound is highly dependent on the environment in which it is used. In a laboratory setting, factors such as temperature, pH, and the presence of other reagents can greatly influence its efficacy and stability. For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions. Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis.

Biological Activity

5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.50 g/mol
  • Physical State : Solid
  • Purity : >98% (HPLC)

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Notable mechanisms include:

  • Protein Tyrosine Kinase Inhibition : The compound exhibits inhibitory effects on several receptor tyrosine kinases (RTKs), which are crucial in regulating cell growth and differentiation. This inhibition can lead to reduced tumor growth in certain cancer models .
  • Apoptosis Induction : It has been shown to promote apoptosis in cancer cells, likely through the activation of the intrinsic apoptotic pathway, involving mitochondrial changes and caspase activation .
  • Cell Cycle Regulation : The compound affects the cell cycle by inducing G1 phase arrest, thereby inhibiting cell proliferation. This is particularly significant in cancer treatment strategies .

Biological Activity Overview

The compound's biological activities can be categorized as follows:

Biological ActivityDescription
Anticancer Induces apoptosis and inhibits tumor growth via RTK pathways.
Anti-infection Exhibits activity against various pathogens, including bacteria and viruses.
Immunomodulatory Effects Modulates immune responses, potentially enhancing anti-tumor immunity.
Neuroprotective Effects Shows promise in protecting neuronal cells from oxidative stress.

Case Studies

  • Anticancer Efficacy :
    A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptotic markers, suggesting its potential as a chemotherapeutic agent .
  • Infection Models :
    In vitro studies indicated that the compound had effective antibacterial properties against strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic candidate .
  • Neuroprotection :
    Research on neurodegenerative disease models revealed that the compound could reduce neuronal cell death induced by oxidative stress, suggesting a protective role against neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of Fmoc, Boc, and cyclohexylamine groups. Below is a detailed comparison with analogous molecules:

Structural Analogues and Key Features

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity Applications/Notes
Target Compound 2137804-08-9 C₃₁H₃₅N₃O₆ 545.63 Dual Fmoc/Boc protection; cyclohexylamine substituent ≥95% (typical for research-grade) Peptide synthesis; linker for bioactive molecules
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid 180576-05-0 C₂₂H₂₂N₂O₄ 378.42 Piperazine ring instead of cyclohexylamine; lacks Boc group 100% (as per SDS) Building block for heterocyclic peptide derivatives
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid 2044710-58-7 C₂₁H₂₁NO₆ 383.40 Methoxy-oxobutanoic acid chain; methylamino substituent ≥95% Probable use in β-amino acid synthesis
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid 285996-72-7 C₂₁H₂₁NO₅ 367.40 Tetrahydro-2H-pyran ring; no Boc group Not specified Conformational studies in glycopeptide design
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic Acid 122996-47-8 C₂₄H₂₇NO₅ 409.47 Pyrrolidine ring with tert-butoxy group; lacks cyclohexylamine Not specified Chiral auxiliaries in asymmetric synthesis

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